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Compound of Interest

Compound Name: 4-phenylbut-3-en-2-amine
CAS No.: 53309-95-8
Cat. No.: B3270732
Get Quote
. J

Executive Summary & Compound Identity

PAL-881 is a synthetic monoamine releasing agent (MRA) belonging to the phenylbutenamine
class. It functions primarily as a norepinephrine-dopamine releasing agent (NDRA). It is a
structural analog of amphetamine, distinguished by an extended alkenyl chain between the
phenyl ring and the amine-bearing carbon.[1]

Crucial Disambiguation: PAL-881 is not Palbociclib (PD-0332991), the CDK4/6 inhibitor used in
oncology. Researchers must verify the CAS number and chemical structure before assay
development.
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Feature PAL-881 Amphetamine (Reference)
Chemical Name (3E)-4-phenylbut-3-en-2-amine  1-phenylpropan-2-amine
Formula C1oH13N CoHi3N

Monoisotopic Mass 147.1048 Da 135.1048 Da

Precursor lon [M+H]* m/z 148.11 m/z 136.11

Key Structural Feature ;::;T:)gated alkene (styry Saturated alkyl chain

Mechanistic Fragmentation Analysis

In Electrospray lonization (ESI) positive mode, PAL-881 forms a stable protonated molecular

ion

. The fragmentation logic follows the specific stability of the conjugated pi-system unique to
phenylbutenamines.

Primary Fragmentation Pathway: Neutral Loss of
Ammonia

Unlike saturated phenethylamines where alpha-cleavage dominates in Electron Impact (El), the
ESI fragmentation of PAL-881 is driven by the neutral loss of ammonia (

o Mechanism: Protonation occurs at the amine nitrogen. Inductive effects and thermal energy
drive the cleavage of the

bond.

¢ Result: Formation of a resonance-stabilized carbocation at m/z 131.08.
« Stability: The resulting cation is a phenylbutenyl cation (

), which is highly stabilized by resonance with the phenyl ring through the double bond. This
makes m/z 131 the base peak (100% abundance) in most collision energies.
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Secondary Pathway: Tropylium lon Formation

High collision energies (CE > 25 eV) drive further fragmentation of the hydrocarbon backbone.
¢ Mechanism: Rearrangement of the benzyl substructure.
¢ Result: Formation of the tropylium ion (

) at m/z 91.05.

o Diagnostic Value: This ion confirms the presence of a benzyl moiety, common to all
amphetamine-type stimulants.

Pathway Visualization

The following diagram illustrates the causal fragmentation tree for PAL-881, highlighting the
energy-dependent transitions.
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Caption: Energy-dependent fragmentation pathway of PAL-881 in ESI+ mode.

Comparative Performance Guide

This section compares PAL-881 with its primary alternatives (Amphetamine and PAL-893) to
aid in selectivity optimization.

Juantitative C : bl

PAL-881 (Trans- PAL-893 (Cis-

Parameter ) ) Amphetamine
isomer) isomer)
Precursor (m/z) 148.1 148.1 136.1
Quantifier lon 131.1 131.1 119.1
Qualifier lon 1 91.1 91.1 91.1
Quialifier lon 2 115.1 115.1 65.1
) ] Late Eluter Early Eluter (Less
Retention Time (C18) ) ) Early Eluter
(Hydrophobic) Hydrophobic)
) High risk with PAL- High risk with PAL-
Isobaric Interference Low
893 881

Resolution Strategy for Isomers

PAL-881 and PAL-893 are geometric isomers (E/Z). They share identical mass spectra.
e Problem: MS/MS cannot distinguish them solely by m/z.

e Solution: Chromatographic separation is mandatory. The trans isomer (PAL-881) typically
exhibits a flatter 3D conformation, allowing stronger interaction with C18 stationary phases,
resulting in a longer retention time compared to the cis isomer (PAL-893).

Validated Experimental Protocol
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This protocol is designed to be self-validating. The use of a deuterated internal standard (e.g.,
Amphetamine-d5 or a synthesized PAL-881-d5) is required for trustworthiness.

Sample Preparation (Plasma/Brain Tissue)

o Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).
e Vortex: 30 seconds at high speed.
e Centrifugation: 10,000 x g for 10 minutes at 4°C.

e Supernatant: Transfer to autosampler vial. Note: Do not dry down if volatility is a concern;
phenylbutenamines are moderately volatile.

LC-MS/MS Conditions

e Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 um) or equivalent.
o Mobile Phase A: Water + 0.1% Formic Acid.[2]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Flow Rate: 0.4 mL/min.

e Gradient:

0-1 min: 5% B

[¢]

o

1-6 min: Linear ramp to 90% B

6-7 min: Hold 90% B

o

(¢]

7.1 min: Re-equilibrate 5% B

Mass Spectrometer Parameters (Triple Quadrupole)

e Source: ESI Positive.

e Capillary Voltage: 3500 V.
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e Gas Temp: 300°C.

e MRM Transitions:

Precursor Collision
Compound Product (m/z) Role
(m/z) Energy (eV)
PAL-881 148.1 131.1 15 Quantifier
PAL-881 148.1 91.1 30 Qualifier
PAL-881 148.1 115.1 45 Qualifier
Amphetamine-d5  141.1 124.1 15 Internal Std
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Mass Spectrometry Fragmentation Patterns of PAL-881.:
A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3270732/docs#mass-spectrometry-fragmentation-
patterns-of-pal-881-a-comparative-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.researchgate.net/publication/45539106_Simultaneous_LC-MSMS_determination_of_phenylbutyrate_phenylacetate_benzoate_and_their_corresponding_metabolites_phenylacetylglutamine_and_hippurate_in_blood_and_urine
https://www.benchchem.com/product/b3270732/docs#mass-spectrometry-fragmentation-patterns-of-pal-881-a-comparative-technical-guide
https://www.benchchem.com/product/b3270732/docs#mass-spectrometry-fragmentation-patterns-of-pal-881-a-comparative-technical-guide
https://www.benchchem.com/product/b3270732/docs#mass-spectrometry-fragmentation-patterns-of-pal-881-a-comparative-technical-guide
https://www.benchchem.com/product/b3270732/docs#mass-spectrometry-fragmentation-patterns-of-pal-881-a-comparative-technical-guide
https://www.benchchem.com/product/b3270732?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

